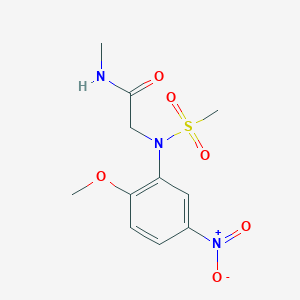![molecular formula C14H11Cl2N3OS B5888667 2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide](/img/structure/B5888667.png)
2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide is a novel thiourea derivative. Thiourea derivatives are known for their ability to form chelates with transition metals, making them useful in various applications such as liquid-liquid extraction and separation of metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate (KSCN) in acetone. The reaction mixture is then treated with 5-chloropyridin-2-amine to form the desired product . The reaction conditions typically involve maintaining the reaction mixture at room temperature and using reagent-grade chemicals to ensure high purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Complexation Reactions: It can form complexes with transition metals such as cobalt, nickel, and copper.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. Reaction conditions typically involve solvents like acetone or ethanol and may require heating.
Complexation: Transition metal salts (e.g., CoCl2, NiCl2, CuCl2) are used as reagents.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Metal Complexes: The compound forms stable complexes with transition metals, which have been characterized by techniques such as FTIR and NMR.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide involves its ability to form stable complexes with transition metals. These complexes can interact with biological molecules, leading to various biological effects. For example, the antioxidant activity is attributed to the compound’s ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-5-iodobenzamide: Another thiourea derivative with similar complexation properties.
2-chloro-N-(5-chloropyridin-2-yl)acetamide: A related compound with a different functional group, which affects its reactivity and applications.
Uniqueness
2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide is unique due to its specific structure, which allows it to form stable complexes with a variety of transition metals. This property makes it particularly useful in applications requiring metal chelation and separation .
Propiedades
IUPAC Name |
2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3OS/c1-8-2-4-10(11(16)6-8)13(20)19-14(21)18-12-5-3-9(15)7-17-12/h2-7H,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYXMCUUJAVLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione](/img/structure/B5888617.png)
![(4-chloro-1-methyl-1H-pyrazol-3-yl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone](/img/structure/B5888631.png)
![N-(4-acetylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5888634.png)
![2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5888646.png)

![4-methyl-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B5888672.png)
![2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-N'-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE](/img/structure/B5888680.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5888693.png)
![4-tert-butyl-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5888695.png)


